molecular formula C6H8N2O2S B1299437 Methyl 2-amino-5-methylthiazole-4-carboxylate CAS No. 63257-03-4

Methyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No. B1299437
CAS RN: 63257-03-4
M. Wt: 172.21 g/mol
InChI Key: ZPFCEYUYBJVUED-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methylthiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The methyl group attached to the thiazole ring indicates a substitution at the 5th position, while the presence of an amino group at the 2nd position and a carboxylate group at the 4th position suggests potential for various chemical modifications and biological activities 10.

Synthesis Analysis

The synthesis of related thiazole derivatives has been explored in several studies. A method for synthesizing 2-aminothiazole-5-carboxylates involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to form a novel intermediate, which is then cyclized with thioureas to afford the desired product in high yields . Another approach for synthesizing thiazole derivatives includes the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to give various substituted amino derivatives . These methods highlight the versatility and reactivity of thiazole compounds, which can be tailored for specific functional group insertions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often studied using various spectroscopic techniques. For instance, the structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were investigated using HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . Similarly, the crystal structures of some thiazolylcarboxamide derivatives were determined by X-ray analysis, providing insights into the molecular conformations and interactions10.

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For example, the synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole involves direct C–H arylations, bromination, and Buchwald–Hartwig aminations . These reactions demonstrate the reactivity of the thiazole ring and its ability to form complex structures with diverse photophysical properties. Additionally, the synthesis of thiazolecarboxylic acid derivatives involves acylation, methylation, and deacetylation steps, further illustrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to significant changes in properties such as absorption maxima, luminescence, and fluorescence . The energy levels of the frontier molecular orbitals and the Kohn–Sham plots obtained from DFT calculations can provide a theoretical understanding of these properties . Moreover, the solubility and crystallization behavior of these compounds can affect their biological activity and potential as pharmaceutical agents10.

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“Methyl 2-amino-5-methylthiazole-4-carboxylate” is used in the synthesis of novel methylthiazole-based thiazolidinones derivatives .

Methods of Application or Experimental Procedures

A solution of 2-amino-5-methylthiazole and sodium carbonate in anhydrous dimethylformamide (DMF) was added dropwise to a solution of chloroacetyl chloride in DMF .

Results or Outcomes

The product obtained was exploited for multistep reactions to obtain the target compounds .

Synthesis of Schiff Bases with Antimicrobial Properties

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“Methyl 2-amino-5-methylthiazole-4-carboxylate” is used as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Methods of Application or Experimental Procedures

The specific experimental procedures are not detailed in the source .

Results or Outcomes

The synthesized compounds showed moderate to significant antibacterial and antifungal potential .

Anticancer Drug Discovery

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“Methyl 2-amino-5-methylthiazole-4-carboxylate” is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Methods of Application or Experimental Procedures

The specific experimental procedures are not detailed in the source .

Results or Outcomes

The synthesized compounds showed significant inhibitory activity against a wide range of human cancerous cell lines .

Antifungal Medication

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“Methyl 2-amino-5-methylthiazole-4-carboxylate” is used in the synthesis of antifungal medication abafungin .

Methods of Application or Experimental Procedures

The specific experimental procedures are not detailed in the source .

Results or Outcomes

Abafungin is mostly used topically to suppress skin infections caused by various fungi .

Synthesis of Various Chemical Compounds

Specific Scientific Field

Chemical Synthesis

Summary of the Application

“Methyl 2-amino-5-methylthiazole-4-carboxylate” is used in the synthesis of various chemical compounds .

Methods of Application or Experimental Procedures

The specific experimental procedures are not detailed in the source .

Results or Outcomes

The synthesized compounds are used in a wide range of applications .

Antiviral Medication

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“Methyl 2-amino-5-methylthiazole-4-carboxylate” is used in the synthesis of antiviral medication .

Methods of Application or Experimental Procedures

The specific experimental procedures are not detailed in the source .

Results or Outcomes

The synthesized compounds showed significant inhibitory activity against a wide range of viruses .

Safety And Hazards

“Methyl 2-amino-5-methylthiazole-4-carboxylate” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . Its hazard statements include H302 . The safety precautions include avoiding dust formation and avoiding breathing mist, gas or vapours .

Future Directions

“Methyl 2-amino-5-methylthiazole-4-carboxylate” is used in early discovery research as part of a collection of unique chemicals . It has potential applications in life science-related research .

properties

IUPAC Name

methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFCEYUYBJVUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360614
Record name Methyl 2-amino-5-methylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-methylthiazole-4-carboxylate

CAS RN

63257-03-4
Record name Methyl 2-amino-5-methylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium methoxide (25% wt solution, 50 mL) was added slowly to a 0° C. solution of methyl 2,2-dichloroacetate (25 mL, 261 mmol) and acetaldehyde (15 mL, 267 mmol) in 200 mL diethyl ether. The mixture was stirred at 0° C. for 1 hour. Water (100 mL) was added, and the organic layer was recovered. The aqueous phase was extracted with diethyl ether (2×100 mL). The organic extracts were combined, washed with brine (2×200 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude oil (29 g) was dissolved in MeOH (250 mL), and thiourea (15.5 g, 190 mmol) was added. The solution was stirred at reflux for 4 hours. After cooling to room temperature, the solvent was evaporated. The oily residue was dissolved in MeOH (50 mL). The solution was poured into ice/water (500 mL). The pH was brought to approximately 8-9 with concentrated ammonium hydroxide. The yellow solid material was recovered by filtration, washed with water (3×50 mL) and hexanes (3×50 mL), and dried in vacuo, affording methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (11.7 g, 26%) as a yellow solid. The product was used without further purification.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
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Quantity
200 mL
Type
solvent
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Quantity
15.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere at 0° C., to a solution of 2-oxobutyric acid (12 g, 120 mmol) in methanol was added thionyl chloride (40 mL, 330 mmol), and the mixture was stirred at the same temperature for 3 hr. The solvent was evaporated under reduced pressure. Under a nitrogen atmosphere at 0° C., to a solution (50 mL) of the residue in diethyl ether was slowly added dropwise a solution (50 mL) of bromine (10 g, 130 mmol) in diethyl ether, and the mixture was stirred overnight while allowing the mixture to spontaneously warm. The solvent was evaporated under reduced pressure. An aqueous solution (120 mL) of the residue and thiourea (6.3 g, 83 mmol) was heated under reflux for 3 hr, and cooled to room temperature. The reaction mixture was neutralized with 20% aqueous ammonia solution. The resulting crude title compound was collected by filtration, washed with water to give the title compound (3.3 g, 23%) as a colorless solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-5-methylthiazole-4-carboxylate

Citations

For This Compound
4
Citations
Q Al-Balas, NG Anthony, B Al-Jaidi, A Alnimr… - PLoS …, 2009 - journals.plos.org
… (B) The binding pose of methyl 2-amino-5-methylthiazole-4-carboxylate in the active site of mtFabH showing the NH 2 group proximal to His 244 and directed towards the lateral channel…
Number of citations: 74 journals.plos.org
G Coxon - Tuberculosis: laboratory diagnosis and treatment …, 2013 - cabidigitallibrary.org
… (b) The binding pose of methyl 2-amino-5-methylthiazole-4-carboxylate in the active site of mtFabH showing the NH2 group proximal to His244 and directed towards the lateral channel, …
Number of citations: 6 www.cabidigitallibrary.org
G Padroni - 2018 - stax.strath.ac.uk
Expanding the DNA binding repertoire of Pyrrole-Imidazole polyamides Page 1 Expanding the DNA binding repertoire of Pyrrole-Imidazole polyamides Giacomo Padroni 1 Expanding …
Number of citations: 0 stax.strath.ac.uk
J Tiong - 2012 - stax.strath.ac.uk
… Synthesis of methyl 2-amino-5-methylthiazole-4-carboxylate (QAB004).......................................................................................67 3.31.2 Synthesis of 2-amino-5-methylthiazole-4-carboxylic …
Number of citations: 0 stax.strath.ac.uk

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